molecular formula C19H18N4O2S B15078263 methyl 4-[(E)-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate

methyl 4-[(E)-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate

Cat. No.: B15078263
M. Wt: 366.4 g/mol
InChI Key: OERKMHKTHMNFNV-LSHDLFTRSA-N
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Description

Methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate is a complex organic compound with the molecular formula C19H18N4O2S. This compound is known for its unique structure, which includes a benzothieno pyrimidine core, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate typically involves multiple steps. One common method includes the condensation of appropriate hydrazones with benzothieno pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ automated systems for precise control of reaction conditions, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{(E)-[(6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]methyl}benzoate
  • 4-Methoxybenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
  • 4-Methylbenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone

Uniqueness

Methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothieno pyrimidine core and hydrazono linkage make it a valuable compound for various research applications .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 4-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C19H18N4O2S/c1-25-19(24)13-8-6-12(7-9-13)10-22-23-17-16-14-4-2-3-5-15(14)26-18(16)21-11-20-17/h6-11H,2-5H2,1H3,(H,20,21,23)/b22-10+

InChI Key

OERKMHKTHMNFNV-LSHDLFTRSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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